
Ianthelliformisamine A TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ianthelliformisamine A TFA is synthesized through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with Boc-protected polyamine, followed by Boc-deprotection using trifluoroacetic acid (TFA) . The reaction is typically carried out in dichloromethane at 0°C, yielding the compound as a TFA salt .
Industrial Production Methods
The use of standard organic synthesis techniques and reagents makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Ianthelliformisamine A TFA undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound through the condensation of acrylic acid derivatives with polyamines.
Deprotection Reactions: Removal of Boc-protecting groups using TFA.
Common Reagents and Conditions
Condensation: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, Boc-protected polyamine, dichloromethane, 0°C.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
The major product formed from these reactions is this compound, which is obtained as a TFA salt .
Applications De Recherche Scientifique
Ianthelliformisamine A TFA has a wide range of scientific research applications, including:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Ianthelliformisamine A TFA is part of a novel class of bromotyrosine-derived antibacterial agents, including Ianthelliformisamine B and Ianthelliformisamine C . Compared to its analogues, this compound has shown more potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Other similar compounds include bromotyrosine derivatives from marine sponges, which also exhibit antibacterial properties .
Propriétés
Formule moléculaire |
C24H34Br2F6N4O6 |
|---|---|
Poids moléculaire |
748.3 g/mol |
Nom IUPAC |
(E)-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H32Br2N4O2.2C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;2*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);2*(H,6,7)/b7-6+;; |
Clé InChI |
DZMPXFAEQQJZAQ-KMXZHCNGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine](/img/structure/B13436517.png)
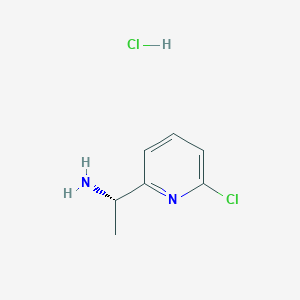
![2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13436526.png)
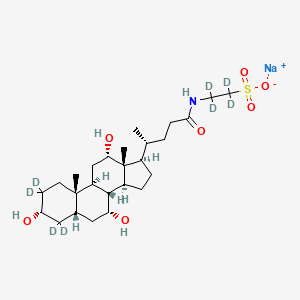
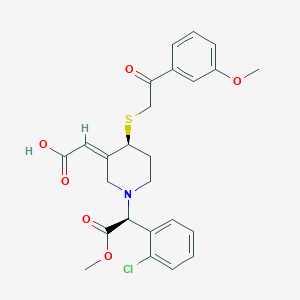
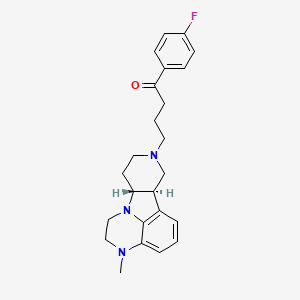
![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
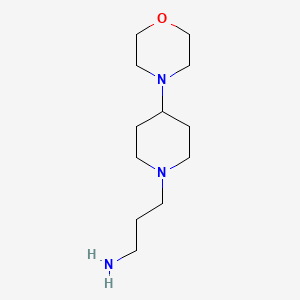

![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
